molecular formula C15H11NO2 B1168924 hemoglobin F Austell CAS No. 119467-94-6

hemoglobin F Austell

Cat. No.: B1168924
CAS No.: 119467-94-6
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin F Austell (Hb F Austell) is a rare γ-globin variant of fetal hemoglobin (Hb F), characterized by amino acid substitutions in the γ-globin chains. Hb F, typically composed of two α-globin and two γ-globin chains (α₂γ₂), is the primary hemoglobin in fetuses and persists at low levels (<1%) in adults. Hb F Austell is distinguished by structural alterations that may affect its oxygen-binding properties, stability, or electrophoretic mobility compared to wild-type Hb F . While Hb F variants are often benign, some may interfere with diagnostic assays, such as hemoglobin electrophoresis or high-performance liquid chromatography (HPLC), necessitating precise differentiation from pathological hemoglobinopathies like sickle cell disease (Hb S) or β-thalassemia .

Properties

CAS No.

119467-94-6

Molecular Formula

C15H11NO2

Synonyms

hemoglobin F Austell

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis of Hemoglobin F

HbF comprises two α-globin and two γ-globin chains (α₂γ₂), contrasting with HbA’s α₂β₂ structure. Key structural differences include:

  • Residue substitutions : γ-globin contains glycine at position 136 (vs. β-globin’s histidine), reducing interaction with 2,3-bisphosphoglycerate (2,3-BPG) and increasing oxygen affinity .

  • Cysteine and tyrosine positions : γ-Cys93 and β-Tyr35 are critical sites for oxidative modifications .

Oxidation Reactions with Hydrogen Peroxide (H₂O₂)

Ferric HbF (Fe³⁺) reacts with H₂O₂ in a biphasic manner, forming ferryl hemoglobin (Fe⁴⁺) and protein radicals. Kinetic studies reveal:

ParameterHbFHbASource
Fast phase rate constant2.82 × 10⁻⁴ μM⁻¹s⁻¹1.89 × 10⁻⁴ μM⁻¹s⁻¹
Slow phase rate constant6.08 × 10⁻⁵ μM⁻¹s⁻¹5.72 × 10⁻⁵ μM⁻¹s⁻¹
Auto-reduction rate76% faster than HbABaseline
  • The fast phase corresponds to γ/β subunit oxidation, while the slow phase involves α subunits .

  • HbF’s γ-globin exhibits 1.5× faster H₂O₂ association kinetics than HbA’s β-globin .

Ferryl Hemoglobin Reduction by Ascorbate

Ascorbate-mediated reduction of ferryl HbF occurs via a high-affinity pathway:

ParameterHbFHbASource
K_D (high affinity)3.2 μM9.8 μM
Max reduction rate3× faster than HbABaseline

This enhanced reduction capacity mitigates oxidative damage, potentially explaining HbF’s protective role in hemoglobinopathies .

Post-Translational Modifications Under Oxidative Stress

Mass spectrometry identified oxidative hotspots in HbF and HbA after H₂O₂ and nitrite exposure:

Peptide SequenceModified ResidueModificationAbundance (HbF vs. HbA)Source
GTFATLSELHCDK (β/γ)Cys93Oxidation (+48 Da)Higher in HbA
LLSHCLLVTLAAHLPAEFTPAVHASLDK (α)Cys104Oxidation (+48 Da)Similar in both
β-Tyr35Tyr35NitrationHigher in HbA
  • HbF shows reduced cysteine oxidation at γ-Cys93 compared to β-Cys93 in HbA .

  • Nitration of β-Tyr35 is more prevalent in HbA, suggesting γ-globin’s structural resilience .

Inhibition of HbS Polymerization in Sickle Cell Disease

HbF’s γ-globin disrupts deoxy-HbS polymerization through:

  • Steric hindrance : γ87 glycine and γ80 aspartic acid prevent polymer nucleation .

  • Hybrid tetramer formation : α₂γβS hybrids exhibit 50% lower polymerization propensity than HbS (α₂βS₂) .

Therapeutic Implications

  • Oxidative stability : HbF’s rapid ferryl reduction and lower heme degradation make it a candidate for hemoglobin-based oxygen carriers (HBOCs) .

  • Sickle cell therapy : Elevated HbF levels (>20%) correlate with reduced vaso-occlusive crises due to inhibited HbS polymerization .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Analytical Precision : Studies comparing Hb F Austell with wild-type Hb F using NCCLS EP9-A2 guidelines show minimal bias in quantification via HPLC (<2% coefficient of variation) .
  • Clinical Relevance: No cases of hemolytic anemia or thalassemic phenotypes are linked to Hb F Austell, unlike unstable variants (e.g., Hb Hasharon) .
  • Standardization Gaps : WHO emphasizes the need for harmonized reference methods to improve variant detection accuracy, particularly in low-resource settings .

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